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Compound of Interest

Compound Name: M133

Cat. No.: B15585742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M133 (also known as ML133), a
selective inhibitor of the inwardly rectifying potassium channel Kir2.1. This document
consolidates key information on its chemical properties, biological activity, relevant
experimental protocols, and its role in cellular signaling pathways.

Core Compound Information

M133 is a small molecule identified through high-throughput screening as a potent and
selective inhibitor of the Kir2.1 channel.[1] Its discovery has provided a valuable chemical
probe for studying the physiological and pathological roles of Kir2.x channels.[1]

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for M133.
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Property Value

CAS Number 185669-79-8

Molecular Formula C19H19NO

Molecular Weight 277.36 g/mol

Physical State Solid

Color White

Solubility DMSO: 10 mg/mL (clear, colorless)

Storage Conditions

Store under inert gas (nitrogen or Argon) at 2—8
°C. Following reconstitution, aliquot and freeze
at -20°C. Stock solutions are stable for up to 3
months at -20°C.[1][2]

logP

ca. 4.1 at 25 °C (Indicates potential for

bioaccumulation)

Biological Activity and Selectivity

M133 is a potent inhibitor of Kir2.1 channels with pH-dependent activity.[1] The table below

details its inhibitory concentrations (ICso) against various inwardly rectifying potassium (Kir)

channels.
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Channel ICso0 (M) at pH 7.4 ICso0 (M) at pH 8.5 Notes

Exhibits increased
Kir2.1 1.8 0.29 potency at higher pH.

[1]3]

M133 shows little
i o ] selectivity among
Kir2.2 Similar to Kir2.1 - )
members of the Kir2.x

family.[1]

M133 shows little
) o ] selectivity among
Kir2.3 Similar to Kir2.1 - )
members of the Kir2.x

family.[1]

M133 shows little
) o ) selectivity among
Kir2.6 Similar to Kir2.1 - )
members of the Kir2.x

family.

Demonstrates high
_ selectivity against
Kirl.1 (ROMK) > 300 85.5 _ .
Kirl.1 at physiological

pH.[1]

Displays weak activity.

[1]

Kir4.1 76 -

Displays weak activity.

[1]

Kir7.1 33 -

M133 has been shown to have a relatively clean off-target profile, showing activity in only two
non-Kir2.1-based assays out of 218 high-throughput screening campaigns.[2][4] It also displays
a clean profile in a radioligand binding panel of 68 G protein-coupled receptors (GPCRSs), ion
channels, and transporters.[2][4]

Experimental Protocols
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The following are detailed methodologies for key experiments used in the characterization of
M133.

High-Throughput Screening for Kir2.1 Inhibitors
(Thallium Flux Assay)

This protocol describes the fluorescence-based thallium (TI*) flux assay used for the high-

throughput screening that identified M133.[3] TI* is used as a surrogate for K+, and its influx

through the Kir2.1 channel is detected by a TI*-sensitive fluorescent dye.[3]

Materials:

HEK?293 cells stably expressing Kir2.1

384-well plates

TI*-sensitive fluorescent dye (e.g., FluxOR™)

Assay buffer

Thallium stimulus buffer

Kinetic imaging plate reader (e.g., Hamamatsu FDSS 6000)

Compound library (including M133)

Procedure:

Cell Plating: Plate HEK293-Kir2.1 cells in 384-well plates and culture overnight.

Dye Loading: Load the cells with a TI*-sensitive fluorescent dye according to the
manufacturer's instructions.

Compound Incubation: Add compounds from the library (typically at a concentration of 10
pMM) to the wells and incubate for a specified period (e.g., 20 minutes) at room temperature.

Baseline Fluorescence Reading: Measure the baseline fluorescence using a kinetic imaging
plate reader.
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e Thallium Stimulation and Data Acquisition: Add the thallium stimulus buffer to the wells while
continuously recording the fluorescence signal at a defined frequency (e.g., 1 Hz) for a set
duration (e.g., 4 minutes).

Data Analysis: The rate of fluorescence increase corresponds to the influx of TI* through the
Kir2.1 channels. The inhibitory effect of each compound is calculated by comparing the
fluorescence rate in the presence of the compound to that of control wells (e.g., DMSO
vehicle). Confirmed hits are then subjected to concentration-response analysis to determine
their 1ICso values.

Electrophysiological Characterization (Manual Patch
Clamp)

This protocol details the whole-cell patch clamp recording method used to confirm and
characterize the inhibitory effect of M133 on Kir2.1 channels.[1][3]

Materials:

HEK293 cells expressing Kir2.1

Patch clamp rig (amplifier, micromanipulator, microscope)
Borosilicate glass capillaries for pipette fabrication

Intracellular (pipette) solution

Extracellular (bath) solution at various pH levels (e.g., 6.5, 7.4, 8.5)
M133 stock solution

Procedure:

o Cell Preparation: Plate cells on coverslips for recording.

o Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fill with the
intracellular solution.
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» Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and a single cell and
then rupture the cell membrane to achieve the whole-cell configuration.

» Voltage Protocol: Apply a voltage protocol to the cell. A typical protocol consists of a step to a
hyperpolarizing potential (e.g., -100 mV) to record Kir2.1 currents, followed by a voltage
ramp (e.g., from -100 mV to +100 mV) to monitor the quality of the recording.[1] This protocol
is repeated at regular intervals (e.g., every 10 seconds).

o Compound Application: After establishing a stable baseline current, perfuse the bath with the
extracellular solution containing M133 at the desired concentration and pH.

o Data Acquisition and Analysis: Record the changes in Kir2.1 current amplitude after the
application of M133. The percentage of inhibition is calculated by comparing the current in
the presence of M133 to the baseline current. Concentration-response curves are generated
to determine the ICso of M133 at different pH values.

Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways
involving Kir2.1 and the experimental workflow for the discovery of M133.

High-Throughput Screening Workflow for M133
Discovery

Click to download full resolution via product page

Caption: High-throughput screening workflow for the discovery of M133.[3]
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Caption: Role of Kir2.1 in the calcineurin signaling pathway during myoblast differentiation.[5]
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Caption: Involvement of Kir2.1 in the TGF-B1/Smad signaling pathway in myocardial fibrosis.[6]

Generalized Synthetic Workflow for M133 Analogs
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Caption: Generalized synthetic workflow for M133 and its analogs.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [M133 (CAS Number 185669-79-8): A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585742#m133-cas-number-185669-79-8-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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